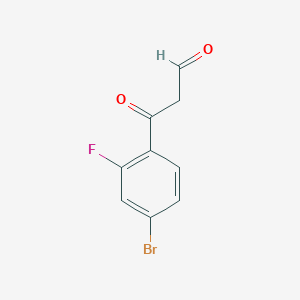
3-(4-Bromo-2-fluorophenyl)-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-fluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an oxopropanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanal typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzene as the primary starting material.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-3-oxopropanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanoic acid.
Reduction: 3-(4-Bromo-2-fluorophenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-fluorophenyl)-3-oxopropanal has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of novel materials with specific properties, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the oxopropanal group.
4-Bromo-2-fluoroanisole: Contains a methoxy group instead of the oxopropanal group.
4-Bromo-2-fluorophenyl methyl sulfone: Contains a sulfone group instead of the oxopropanal group.
Uniqueness
3-(4-Bromo-2-fluorophenyl)-3-oxopropanal is unique due to the presence of both the bromine and fluorine atoms on the phenyl ring, along with the oxopropanal group
Eigenschaften
Molekularformel |
C9H6BrFO2 |
|---|---|
Molekulargewicht |
245.04 g/mol |
IUPAC-Name |
3-(4-bromo-2-fluorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6BrFO2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,4-5H,3H2 |
InChI-Schlüssel |
WTJZPOCJLFPOPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


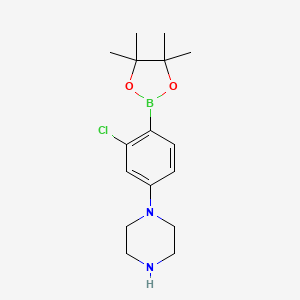
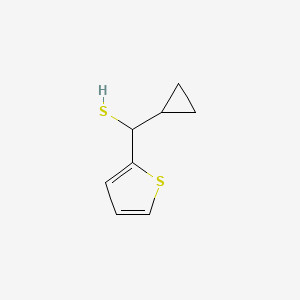

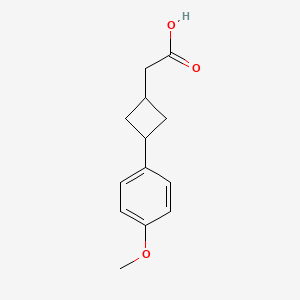

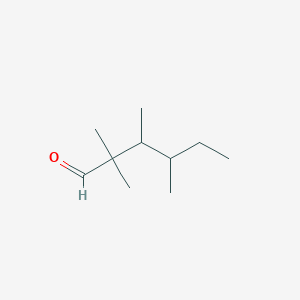
![7-Fluoro-2-azaspiro[3.5]nonane](/img/structure/B13069417.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13069420.png)
![2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069423.png)
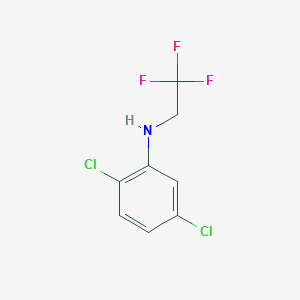
![(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)

![2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069455.png)

